molecular formula C7H12O2 B8064848 (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one

(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one

Cat. No. B8064848
M. Wt: 128.17 g/mol
InChI Key: FZXBJPDVINOGBR-PHDIDXHHSA-N
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Description

(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Spectroscopic Properties of Pyran Compounds : A study conducted by Raja (2021) involved blending various chlorosubstituted phenyl derivatives of 2H-pyran-4(3H)-one and analyzing their structures and spectroscopic properties using techniques like FT-IR, NMR, and DFT. This research contributes to understanding the molecular characteristics of pyran compounds, including (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Raja, 2021).

  • Isolation and Characterization : Bennett and Murphy (2020) isolated a compound related to (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one and characterized it using NMR, mass spectrometry, and IR spectroscopy. This work contributes to the understanding of similar compounds' synthesis and structural analysis (Bennett & Murphy, 2020).

  • Scalable Synthesis : Young et al. (2015) reported a scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one. This work is significant for industrial applications where large-scale production of such compounds is necessary (Young et al., 2015).

  • Cytotoxicity Studies in Cancer Research : A study by Meilert, Pettit, and Vogel (2004) investigated the cytotoxicity of certain polyketide spiroketals, including derivatives of 2H-pyran, towards various cancer cell lines. This research has implications for the development of new cancer treatments (Meilert et al., 2004).

  • Protonation Studies in Superacid Systems : Gold and Mah (1981) studied the protonation of compounds similar to 2,6-dimethyl-4H-pyran-4-one in superacid systems. Understanding these reactions can provide insights into the chemical behavior of pyran derivatives under extreme conditions (Gold & Mah, 1981).

  • Nonlinear Optical Properties : Moylan et al. (1996) synthesized symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) and measured their nonlinear optical properties. This research is relevant for the development of materials for optical technologies (Moylan et al., 1996).

properties

IUPAC Name

(2R,6R)-2,6-dimethyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBJPDVINOGBR-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one

Synthesis routes and methods I

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dimethyl-4H-pyran-4-one (4 g) was dissolved in ethanol (20 mL) and 10% Pd/C (400 mg) was added. The mixture was hydrogenated under H2 (1 atm) at room temperature for 25 hrs.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one
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Reactant of Route 5
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 6
(2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one

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